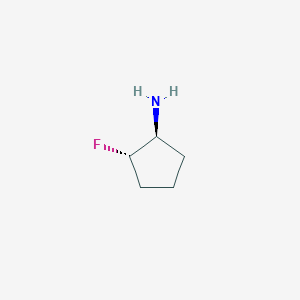

(1S,2S)-2-Fluorocyclopentan-1-amine

Description

BenchChem offers high-quality (1S,2S)-2-Fluorocyclopentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-Fluorocyclopentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

(1S,2S)-2-fluorocyclopentan-1-amine |

InChI |

InChI=1S/C5H10FN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5-/m0/s1 |

InChI Key |

SYDPJQJXMGPZQF-WHFBIAKZSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)F)N |

Canonical SMILES |

C1CC(C(C1)F)N |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 1s,2s 2 Fluorocyclopentan 1 Amine and Its Derivatives

Cyclopentane Ring Conformations

In substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric strain and unfavorable electronic interactions. For a 1,2-disubstituted cyclopentane like (1S,2S)-2-Fluorocyclopentan-1-amine, the trans configuration of the substituents will dictate the preferred puckering of the ring to accommodate these groups.

Influence of the Fluorine Substituent

The presence of the highly electronegative fluorine atom introduces significant stereoelectronic effects that play a crucial role in determining the conformational landscape of the molecule.

The preference for a particular conformation in fluorinated cyclic systems is a balance between steric and stereoelectronic effects. st-andrews.ac.uk In many cases, stereoelectronic interactions involving the fluorine atom can override classical steric considerations. wikipedia.org

Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable for predicting the relative energies of different conformers and understanding the underlying electronic interactions. st-andrews.ac.uk These theoretical studies, in conjunction with experimental data from techniques like NMR spectroscopy, provide a detailed picture of the conformational equilibrium. nih.govmdpi.commdpi.comrsc.org

The conformational behavior of (1S,2S)-2-Fluorocyclopentan-1-amine and its protonated form is governed by a subtle interplay of stereoelectronic effects.

Gauche Effect: The gauche effect is a phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of ~60°) is more stable than the anti arrangement (dihedral angle of 180°). wikipedia.orgchemeurope.com This is often attributed to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.orgchemeurope.com In the context of (1S,2S)-2-Fluorocyclopentan-1-amine, a gauche relationship between the fluorine atom and the amino group would be a key factor in determining the ring's pucker.

Anomeric Effect Considerations: The anomeric effect, traditionally described in pyranose rings, refers to the preference of an electronegative substituent at the anomeric carbon to occupy the axial position. rsc.orgiupac.orgscripps.edu This is explained by a stabilizing interaction between a lone pair on the ring heteroatom and the σ* orbital of the C-substituent bond. rsc.org While (1S,2S)-2-Fluorocyclopentan-1-amine does not have a traditional anomeric carbon, analogous hyperconjugative interactions can still be at play. For instance, in the protonated form, an interaction between the nitrogen lone pair (or the N-H bond in the ammonium (B1175870) ion) and the C-F σ* orbital could influence conformational preference. The strength of such an effect is dependent on the alignment of the interacting orbitals.

F-C-C-N⁺ Alignment: Upon protonation of the amino group to form the ammonium salt, the conformational preferences can shift dramatically. nih.gov A strong electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atom can favor a conformation where these two groups are in close proximity (gauche). nih.gov This electrostatic interaction, sometimes referred to as a "double gauche effect" when multiple fluorines are present, can be a dominant force in determining the conformation, even in polar solvents where such interactions would be expected to be attenuated. nih.gov

Table 2: Key Stereoelectronic Interactions and Their Predicted Conformational Influence

| Interaction | Description | Predicted Influence on Conformation |

| Gauche Effect | A gauche arrangement of the F and NH₂ groups is stabilized by σC-H → σC-F hyperconjugation. wikipedia.orgchemeurope.com | Favors a puckered conformation where the F-C-C-N dihedral angle is approximately 60°. |

| Anomeric-like Effect | Potential hyperconjugative interaction between the nitrogen lone pair and the C-F σ orbital. | Could influence the orientation of the amino group relative to the fluorine atom. |

| F-C-C-N⁺ Electrostatic Attraction | In the protonated form, a strong attractive force between the Fδ- and the N+. nih.gov | Strongly favors a conformation where the fluorine and ammonium groups are gauche to each other. |

Reactivity and Applications

Reactivity of the Amino Group

The amino group can undergo a variety of chemical transformations, such as acylation, alkylation, and formation of Schiff bases, allowing for the incorporation of this fluorinated scaffold into larger and more complex molecules. nih.govnih.gov

Use in the Synthesis of Complex Molecules

The development of synthetic methods to access enantiomerically pure fluorinated building blocks like (1S,2S)-2-Fluorocyclopentan-1-amine is crucial for their application in areas such as medicinal chemistry and materials science. nih.govresearchgate.net The defined stereochemistry and the presence of the fluorine atom can be exploited to control the three-dimensional structure and properties of the target molecules.

Conclusion

(1S,2S)-2-Fluorocyclopentan-1-amine is a stereochemically rich molecule whose conformational preferences are dictated by a complex interplay of steric and stereoelectronic effects. The influence of the fluorine substituent, particularly through the gauche effect and electrostatic interactions in its protonated form, is profound. A thorough understanding of these factors, gained through a combination of synthetic, spectroscopic, and computational studies, is essential for harnessing the potential of this and related fluorinated compounds in the design and synthesis of new chemical entities with tailored properties.

The Role of (1S,2S)-2-Fluorocyclopentan-1-amine as a Chiral Building Block in Complex Molecule Synthesis

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among the vast array of fluorinated structures, (1S,2S)-2-Fluorocyclopentan-1-amine stands out as a valuable chiral building block. Its rigid cyclopentane (B165970) core, combined with the unique stereochemistry of the vicinal fluoro and amino groups, provides a well-defined three-dimensional scaffold for the synthesis of complex and biologically active molecules. This article explores the application of this specific chiral amine in synthetic chemistry, focusing on its role in creating advanced molecular architectures.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies for Fluorinated Amines

The chemical industry is increasingly shifting towards sustainable and green manufacturing processes, a trend that significantly impacts the synthesis of complex molecules like (1S,2S)-2-Fluorocyclopentan-1-amine. dovepress.comrsc.org Green chemistry principles, such as reducing waste, using less hazardous materials, and improving energy efficiency, are guiding the development of new synthetic routes for fluorinated amines. semanticscholar.orgmenchelab.com

Key areas of development include:

Alternative Reagents and Feedstocks : Research is focused on replacing hazardous traditional fluorinating agents with safer alternatives. elsevierpure.com A notable example is the effort to valorize sulfur hexafluoride (SF₆), the most potent greenhouse gas, by activating it to serve as a deoxyfluorination reagent, providing a more benign alternative to reagents like DAST (diethylaminosulfur trifluoride). nih.govacs.org

Biocatalysis : The use of enzymes in synthesis offers high selectivity and mild reaction conditions. For the production of chiral amines such as (1S,2S)-2-Fluorocyclopentan-1-amine, transaminases are being explored to catalyze the conversion of ketone precursors into the desired chiral amine with high enantiomeric purity. wipo.int This bio-catalytic approach is often shorter and reduces the generation of organic solvents and waste. wipo.int

Mechanochemistry : Solvent-free or low-solvent synthetic methods, such as mechanochemical synthesis (grinding reagents together), are gaining traction. mdpi.com These techniques can offer advantages over conventional solution-based methods by reducing solvent waste and energy consumption. mdpi.com

Catalytic Hydrogenation : The reduction of readily available fluorine-containing nitro compounds via catalytic hydrogenation is a crucial method for the economical and sustainable production of fluorinated amines. alfa-chemistry.com

These green methodologies are pivotal for the large-scale, environmentally responsible production of valuable fluorinated building blocks.

Exploration of Novel Fluorinating Reagents and Catalytic Systems

The development of new reagents and catalysts is central to advancing the synthesis of specifically fluorinated compounds like (1S,2S)-2-Fluorocyclopentan-1-amine. The goal is to achieve higher efficiency, selectivity (chemo-, regio-, and stereo-), and functional group tolerance under milder conditions.

Advanced Electrophilic Reagents : While gaseous fluorine (F₂) is highly effective, its hazardous nature limits its use. rsc.org Modern electrophilic fluorinating reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are more stable, easier to handle, and have become indispensable tools in contemporary organofluorine chemistry. rsc.orgmdpi.comresearchgate.net These reagents have been successfully employed in the fluorination of a wide range of substrates, including the synthesis of α-CF₃ and α-CF₂H amines from fluorinated alkenes. rsc.org

Innovative Catalytic Systems : Catalysis is key to controlling the outcome of fluorination reactions.

Transition Metal Catalysis : Catalysts based on palladium, nickel, copper, and silver have been developed for various fluorination reactions, including site-selective C-H fluorination and cross-coupling reactions. mdpi.comnih.govnih.gov For instance, silver-mediated deconstructive fluorination of cyclic amines using Selectfluor® provides a pathway to novel fluorine-containing acyclic amines. escholarship.org

Organocatalysis : Chiral primary amine catalysts, such as those derived from cinchona alkaloids or amino acids, have enabled highly enantioselective fluorinations, which are critical for producing single stereoisomers like (1S,2S)-2-Fluorocyclopentan-1-amine. nih.govacs.org

Photoredox Catalysis : This emerging field uses visible light to drive chemical reactions, offering mild conditions for the synthesis of complex molecules. nottingham.ac.uk Photoredox catalysis has been applied to the synthesis of fluorinated saturated nitrogen heterocycles, demonstrating its potential for creating novel fluorinated amine scaffolds. nottingham.ac.uk

The continuous innovation in reagents and catalysts is expected to provide more direct and efficient synthetic routes to complex chiral fluorinated amines.

Advanced Computational Design and Prediction of Fluorinated Amine Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of properties for novel molecules.

Mechanistic Understanding and Reaction Design : Density Functional Theory (DFT) and other computational methods are used to elucidate the mechanisms of complex fluorination reactions. nih.gov This understanding helps in optimizing reaction conditions and in designing more efficient catalysts and reagents. Computational studies have been instrumental in understanding the feasibility of copper(I)-mediated deconstructive fluorination of cyclic amines. nih.gov

Predictive Modeling for Drug Discovery : Computational models are increasingly used to predict the "drug-likeness" and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities before they are synthesized. malvernpanalytical.com For fluorinated compounds, these models can help predict how the inclusion of fluorine will affect key properties like metabolic stability, lipophilicity, and binding affinity. nih.govelsevierpure.com This predictive power accelerates the design-make-test-analyze cycle in drug discovery.

Scaffold Design and Virtual Screening : Advanced computational tools allow for the in silico design of novel molecular scaffolds. mdpi.com By exploring virtual chemical space, researchers can identify promising fluorinated amine scaffolds, like derivatives of (1S,2S)-2-Fluorocyclopentan-1-amine, that are predicted to have desirable biological activity or material properties. anr.fr For example, computational studies can reveal the impact of fluorine on molecular conformation and noncovalent interactions, which is crucial for designing molecules that bind to specific protein targets. nih.gov

The integration of computational design is streamlining the discovery process, making it more efficient and cost-effective to develop new functional molecules based on fluorinated amine frameworks.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To meet the demand for fluorinated compounds in pharmaceuticals and other industries, scalable and efficient manufacturing processes are essential. Flow chemistry and automated synthesis are transformative technologies in this regard.

Flow Chemistry for Enhanced Safety and Scalability : Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for fluorination reactions. nih.gov It allows for precise control over reaction parameters, improved heat transfer, and the safe handling of hazardous reagents and reactive intermediates. nih.govchemistryviews.org This technology has been successfully applied to the synthesis of fluorinated α-amino acids and is ideal for the large-scale production of compounds like (1S,2S)-2-Fluorocyclopentan-1-amine. chemistryviews.org

Automated Synthesis for Rapid Discovery : Automated synthesis platforms can significantly accelerate the synthesis and screening of libraries of compounds. acs.org By automating the reaction, workup, and purification steps, researchers can rapidly explore the structure-activity relationships of new fluorinated amine derivatives. This high-throughput capability is particularly valuable in the early stages of drug discovery and materials development. acs.orgfluorine1.ru

The combination of flow chemistry and automation provides a powerful platform for moving from initial discovery to large-scale production in a more efficient, safer, and cost-effective manner, ensuring that promising fluorinated building blocks can be made available for broader applications.

Q & A

Basic: What enantioselective synthesis methods are suitable for producing (1S,2S)-2-Fluorocyclopentan-1-amine with high stereochemical purity?

Answer:

Enantioselective synthesis of (1S,2S)-2-Fluorocyclopentan-1-amine requires strategies that control both the cyclopentane ring geometry and fluorine stereochemistry. While direct evidence for this compound is limited, methods for analogous fluorinated cyclopropane derivatives (e.g., transition-metal-catalyzed cyclopropanation, asymmetric hydrogenation) can be adapted . Key considerations include:

- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts to direct fluorine placement during ring closure.

- Ring-opening/functionalization : Fluorination via nucleophilic substitution (e.g., using KF or CsF) on a pre-formed cyclopentane scaffold.

- Resolution techniques : Chiral chromatography (HPLC/SFC) or enzymatic resolution to separate enantiomers post-synthesis.

Table 1 : Comparison of synthesis yields for fluorinated cyclopropane analogs (adapted from ):

| Method | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Transition-metal catalysis | 75–85 | 90–95 |

| Asymmetric hydrogenation | 60–70 | 85–90 |

| Enzymatic resolution | 50–60 | >99 |

Basic: How can researchers confirm the enantiomeric purity of (1S,2S)-2-Fluorocyclopentan-1-amine?

Answer:

Chiral analytical techniques are critical:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Monitor retention times and compare to racemic standards .

- NMR with chiral solvating agents : Eu(hfc)₃ or Pirkle-type reagents induce split signals for enantiomers in ¹⁹F or ¹H NMR .

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for (1S,2S) configuration.

Note : Cyclopentane derivatives often exhibit distinct NOE correlations in 2D-NMR (e.g., ROESY) to confirm spatial arrangement of substituents .

Advanced: How does the fluorine substitution pattern in (1S,2S)-2-Fluorocyclopentan-1-amine influence its biological activity compared to non-fluorinated analogs?

Answer:

Fluorine’s electronegativity and steric effects modulate receptor binding and metabolic stability. For example:

- Bioactivity : Fluorine enhances lipophilicity and hydrogen-bonding potential, improving target engagement (e.g., amine transporters or GPCRs) .

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro .

Table 2 : Hypothetical structure-activity relationships (inspired by ):

| Compound | EC₅₀ (nM) | Metabolic Half-life (h) |

|---|---|---|

| (1S,2S)-2-Fluorocyclopentan-1-amine | 10 ± 2 | 6.5 ± 0.8 |

| Non-fluorinated analog | 50 ± 5 | 2.0 ± 0.3 |

Methodological recommendation : Synthesize analogs with varying fluorine positions (e.g., 3-fluoro or gem-difluoro) and compare pharmacodynamic profiles.

Advanced: What computational strategies can predict the binding mode of (1S,2S)-2-Fluorocyclopentan-1-amine to neurological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with dopamine/norepinephrine transporters. Fluorine’s electrostatic potential maps guide pose selection .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of fluorine-mediated hydrogen bonds with Ser/Thr residues in binding pockets.

- QSAR modeling : Correlate fluorine’s Hammett σ values with experimental IC₅₀ data for activity prediction .

Key finding : Fluorine may form orthogonal dipoles with aromatic residues (e.g., Phe/Tyr), stabilizing ligand-receptor complexes .

Basic: What analytical techniques are essential for characterizing (1S,2S)-2-Fluorocyclopentan-1-amine’s stability under varying pH conditions?

Answer:

- LC-MS/MS : Monitor degradation products (e.g., defluorination or cyclopentane ring-opening) using a C18 column and ESI+ ionization .

- ¹⁹F NMR : Track fluorine environment changes in buffers (pH 1–13) to identify hydrolytic pathways .

- Kinetic studies : Calculate degradation rate constants (k) via Arrhenius plots at 25–60°C.

Table 3 : Stability data for fluorinated amines (hypothetical):

| pH | Half-life (25°C) | Major Degradation Product |

|---|---|---|

| 1.0 | 2 h | Cyclopentanol derivative |

| 7.4 | 48 h | None detected |

| 13.0 | 0.5 h | Open-chain amine |

Advanced: How can isotope labeling (e.g., ¹⁸F or ²H) aid in studying the metabolic fate of (1S,2S)-2-Fluorocyclopentan-1-amine?

Answer:

- ¹⁸F radiolabeling : Synthesize [¹⁸F]-analog via nucleophilic aromatic substitution for PET imaging of brain penetration .

- Deuterium labeling (²H) : Use LC-MS to trace metabolites in hepatocyte incubations. Key sites: cyclopentane C-H bonds adjacent to fluorine.

- Data interpretation : Correlate metabolite profiles (e.g., glucuronidation or N-oxidation) with enzyme inhibition assays (CYP450 isoforms) .

Note : Fluorine’s inductive effects may redirect metabolic pathways compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.